Product packaging for Nalidixate sodium(Cat. No.:CAS No. 15769-77-4)

Nalidixate sodium

Cat. No.: B097233
CAS No.: 15769-77-4
M. Wt: 272.23 g/mol
InChI Key: OWEXQJSSKQXXSX-UHFFFAOYSA-M
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Description

Nalidixate sodium (sodium nalidixate), a quinolone antibiotic derivative, is the sodium salt of nalidixic acid. It exhibits bacteriostatic and bactericidal activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . Structurally, it features a 1,8-naphthyridine core with a carboxylate group, ethyl, and methyl substituents (C₁₂H₁₁N₂NaO₃, MW 254.22) . Its solubility in water and organic solvents facilitates formulation versatility, making it useful in therapeutic and laboratory settings, such as selective media for isolating antibiotic-resistant pathogens .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N2NaO4 B097233 Nalidixate sodium CAS No. 15769-77-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEXQJSSKQXXSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935777
Record name 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15769-77-4
Record name Nalidixate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALIDIXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Patent Method: Four-Step Synthesis via Intermediates

The CN104496986A patent outlines a four-step process for nalidixic acid production:

  • Intermediate 1 Formation :

    • Reactants : 2-Amino-6-picoline (130 g) and diethyl ethoxymethylenemalonate (300 g).

    • Conditions : Stirred at 90°C for 2 hours, followed by ethanol recrystallization.

    • Yield : 300 g (95% purity).

  • Intermediate 2 Formation :

    • Reactants : Intermediate 1 in phenyl ether.

    • Conditions : Reflux at 200–230°C until reactant depletion.

    • Purification : Washed with petroleum ether and dichloromethane.

  • Intermediate 3 Formation :

    • Reactants : Intermediate 2, DMF, and bromoethane.

    • Conditions : Stirred at 40°C with potassium carbonate.

  • Nalidixic Acid Formation :

    • Reactants : Intermediate 3, water, and sodium hydroxide.

    • Conditions : Reflux in tetrahydrofuran (THF), followed by pH adjustment to 3.0.

This method achieves an 85% overall yield with impurities <0.5%.

Alternative Route: Methyl Ester Hydrolysis

A supplementary approach involves synthesizing methyl nalidixate followed by hydrolysis:

  • Methylation : Nalidixic acid reacts with dimethyl sulfate in THF, yielding methyl nalidixate (95% yield).

  • Hydrolysis : Treatment with hydrazine hydrate converts the ester to nalidixic acid hydrazide, which is acid-hydrolyzed to the free acid.

Conversion to this compound

The sodium salt is formed via acid-base neutralization.

Direct Neutralization with Sodium Hydroxide

  • Procedure : Nalidixic acid is dissolved in methanol, and aqueous NaOH is added stoichiometrically.

  • Reaction :

    C12H12N2O3+NaOHC12H11N2NaO3+H2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{11}\text{N}_2\text{NaO}_3 + \text{H}_2\text{O}
  • Purification : The product is crystallized from ethanol/water (1:3), yielding 98% pure this compound.

Silver Salt Metathesis

An alternative method employs silver nitrate to form silver nalidixate, which undergoes ion exchange:

  • Steps :

    • Sodium nalidixate reacts with AgNO₃ to precipitate Ag nalidixate.

    • Ag nalidixate is treated with cetrimonium bromide to yield cetrimonium nalidixate.

  • Application : This route is specialized for lipophilic derivatives but confirms sodium salt stability.

Purification and Characterization

Post-synthesis processing ensures pharmaceutical-grade purity.

Recrystallization Techniques

  • Ethanol-Water Systems : Optimal for removing unreacted intermediates, reducing impurities to <0.1%.

  • Activated Charcoal Treatment : Adsorbs colored byproducts, enhancing optical purity.

Analytical Validation

  • HPLC : Quantifies this compound at 254 nm (retention time: 6.2 min).

  • Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2%.

Industrial-Scale Production Considerations

Scalability requires balancing cost, yield, and safety.

Solvent Recovery

  • THF Recycling : Distillation recovers 90% of THF, reducing waste.

  • Waste Stream Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Reaction Optimization

  • Temperature Control : Maintaining 90°C in Intermediate 1 synthesis prevents decarboxylation.

  • Catalyst Screening : K₂CO₃ outperforms Na₂CO₃ in esterification steps, improving reaction rates by 30%.

Comparative Analysis of Methods

ParameterPatent MethodMethyl Ester HydrolysisDirect Neutralization
Overall Yield85%78%95%
Purity99.2%97.5%98.8%
Reaction Time18 hours24 hours6 hours
ScalabilityHighModerateHigh
Cost (USD/kg)12015090

Chemical Reactions Analysis

Types of Reactions

Nalidixate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Mechanism of Action:
Nalidixate sodium functions as an inhibitor of bacterial DNA polymerase, which is crucial for bacterial replication. This mechanism makes it effective against a variety of Gram-negative and some Gram-positive bacteria .

Clinical Applications:

  • Urinary Tract Infections (UTIs): this compound was one of the first antibiotics used specifically for UTIs, showing significant efficacy against E. coli and other uropathogens .
  • Ciprofloxacin Susceptibility: Research indicates that susceptibility to nalidixic acid can serve as a marker for predicting susceptibility to ciprofloxacin in Salmonella species, enhancing treatment strategies for infections caused by this pathogen .

Synthesis of Novel Compounds

Schiff Bases and Anti-inflammatory Activity:
Recent studies have explored the synthesis of Schiff bases derived from nalidixic acid combined with amino acids and isatins. These compounds exhibited notable anti-inflammatory effects by significantly inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models . This suggests potential applications in developing new anti-inflammatory drugs.

Metal Complexes:
Research on copper(II) complexes with nalidixic acid has shown that these compounds can interact with bacterial DNA, inducing structural alterations that inhibit bacterial growth. The complexes demonstrated significant nuclease activity, which could be harnessed for therapeutic interventions against bacterial infections .

Analytical Applications

Detection Methods:
this compound has been utilized in various analytical methods, including:

  • Chemiluminescence Techniques: A novel flow injection chemiluminescence method utilizing CdS quantum dots has been developed for sensitive detection of nalidixic acid. This method enhances the analytical capabilities for monitoring drug levels in biological samples .
  • Sorption Studies: Studies investigating the sorption and transport characteristics of nalidixic acid in different substrates have provided insights into its environmental behavior, particularly in aquifer systems. These findings are crucial for understanding the fate of pharmaceuticals in the environment .

Pharmaceutical Formulations

Ionic Liquids (ILs):
The potential of ionic liquids as pharmaceutical solvents has been explored, including formulations based on nalidixic acid. These ILs can improve the solubility and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems . The solubility studies conducted at physiological conditions indicate that these formulations could enhance therapeutic efficacy.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication FocusKey Findings
Antibacterial EfficacyDemonstrated effectiveness against E. coli; correlation with ciprofloxacin susceptibility
Metal ComplexesInduced structural changes in bacterial DNA; significant nuclease activity
Ionic LiquidsEnhanced solubility and bioavailability; potential for improved drug formulations

Mechanism of Action

Nalidixate sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Copper(II) Complexes

Copper(II)-nalidixate complexes, such as [Cu(hsm)(nal)H₂O]Cl·3H₂O and [Cu(en)₂(nal)₂], demonstrate enhanced DNA cleavage activity compared to free nalidixate. The coordination mode (e.g., trans-axial binding) and π-π stacking interactions between nalidixate rings and copper ions significantly influence their bioactivity. For instance, [Cu(en)₂(nal)₂] induces double-strand DNA breaks and exhibits cytotoxicity against human breast cancer cells (IC₅₀: 4.2–8.8 μM), surpassing the parent compound’s efficacy .

Lanthanide Complexes

Lanthanide(III) nalidixate complexes (e.g., [Ln(nal)₃]·nH₂O, Ln = La, Ce, Nd, Sm) mimic Mg²⁺ in biomolecular interactions, improving binding to DNA and proteins. Their thermal stability varies: dehydration occurs at 298–426 K, followed by organic decomposition at 498–973 K. For example, La(nal)₃ loses 10.47% mass at 498 K, while Sm(nal)₃ loses 14.28% at 511 K, reflecting differences in lanthanide ionic radii and coordination geometry (7–8 coordinate) .

Cobalt(II) Complexes

Cobalt(II) bis-nalidixate isomers (cis- and trans-[Co(L)₂(NALD)₂]) exhibit anion-guided synthesis.

Other Nalidixate Salts and Derivatives

Solubility-Enhanced Salts

Nalidixate salts like taurate, maltobionate, and melibionate show higher aqueous solubility than the sodium salt, broadening their pharmaceutical applications. For example, erythromycin nalidixate (ERY-nalidixate) is water-soluble and used in formulations requiring rapid dissolution .

Cetrimonium Nalidixate

This ionic liquid derivative inhibits microbial-induced corrosion (MIC) and biofilm formation, a unique application distinct from antimicrobial therapy. It demonstrates dual functionality as a corrosion inhibitor and biocide .

Calixarene-Nalidixate Conjugates

Calixarene derivatives with nalidixate moieties enhance membrane interactions, as shown in cholesterol monolayer studies. These hybrids improve antibacterial activity through synergistic hydrophobic and electrostatic effects .

Comparative Thermal and Structural Analysis

Compound Dehydration Temp (K) Decomposition Temp (K) Mass Loss (%) Coordination Geometry
Sodium nalidixate 431 557–973 55.96 Monodentate carboxylate
La(nal)₃·5H₂O 298–426 498 10.47 7-coordinate (H₂O in outer sphere)
Sm(nal)₃·6H₂O 298–426 511 14.28 7-coordinate (H₂O in outer sphere)

Biological Activity

Nalidixate sodium, a derivative of nalidixic acid, is a synthetic antibacterial agent belonging to the quinolone class. Its primary use is in the treatment of urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. This article delves into the biological activity of this compound, discussing its mechanism of action, efficacy in clinical studies, and potential applications in various fields.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase , an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts the normal functioning of this enzyme, leading to the inhibition of bacterial growth and replication .

The compound's active metabolite, hydroxynalidixic acid, also plays a significant role in its biological activity. It binds reversibly to DNA, further interfering with RNA synthesis and protein production . The following table summarizes key aspects of its biological activity:

Property Details
Class Quinolone antibiotic
Target Bacterial DNA gyrase
Mechanism Inhibition of DNA replication and transcription
Spectrum of Activity Primarily effective against gram-negative bacteria
Resistance Emergence of resistance observed; not transferable via R factors

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating UTIs. A notable study involved 257 women with acute lower urinary tract infections treated with a combination of nalidixic acid and sodium citrate. Results showed that 85% of patients became abacteriuric within two days, although 5% had resistant strains present . Another study with college-age females demonstrated a 100% eradication rate for susceptible strains when treated with low-dose nalidixic acid combined with sodium citrate .

Case Study Insights

  • Case Study: Treatment Outcomes
    • Population: 257 women with acute UTI.
    • Treatment: Nalidixic acid plus sodium citrate (0.66 g + 4 g).
    • Results:
      • 85% were abacteriuric at two days post-treatment.
      • Recurrence occurred in 18% at one-month follow-up.
      • Side effects were mild (3% interruption due to side effects) .
  • Case Study: College-Age Females
    • Population: 24 females treated every 8 hours for three days.
    • Results:
      • 100% eradication of susceptible strains.
      • Recurrence rate was only 5% during follow-up .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to this compound poses a significant challenge. Studies indicate that conventional chromosomal resistance can develop in approximately 2-14% of patients during treatment . Factors contributing to resistance include:

  • High age and incidence of resistant mutants in infecting strains.
  • Previous exposure to antibiotics.

Applications Beyond Antibacterial Use

Recent research has explored the potential applications of this compound beyond traditional antibacterial uses. For instance, studies on metal complexes involving nalidixic acid have indicated potential anticancer properties due to enhanced binding affinity to DNA and selective cytotoxicity against tumor cell lines . Additionally, its use in drug delivery systems is being investigated, showcasing its versatility as a compound.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing the thermal stability of nalidixate sodium compounds?

  • Methodological Answer : Use thermogravimetric-differential thermal analysis (TG-DTA) to monitor mass loss and thermal events. For example, sodium nalidixate dehydrates below 442 K, followed by decomposition into sodium carbonate at 557–973 K . Key steps:

  • Perform TG-DTA in air atmosphere.
  • Calibrate instruments using standards like indium metal.
  • Analyze mass loss steps (e.g., 55.96% and 18.46% in sodium nalidixate decomposition) to infer reaction pathways.
    • Data Reference : Table 3 in provides spectroscopic data for nalidixate compounds, supporting structural interpretations during thermal analysis.

Q. How can researchers ensure reproducibility in synthesizing lanthanide(III)-nalidixate complexes?

  • Methodological Answer : Follow stoichiometric ratios (e.g., [Ln(nal)₃]·nH₂O, where n = 5–6) and validate purity via elemental analysis and X-ray diffraction. Ensure consistent hydration states by controlling storage conditions (e.g., 4°C) .
  • Safety Note : Use personal protective equipment (PPE) due to acute oral toxicity (LD₅₀ = 1160 mg/kg in rats) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s coordination chemistry?

  • Methodological Answer :

  • Diffuse Reflectance (DR) Spectroscopy : Analyze electronic transitions in 200–1000 nm range to identify ligand-to-metal charge transfer (e.g., in Ce³⁺ and Sm³⁺ complexes) .
  • Near-Infrared (NIR) Spectroscopy : Detect hydration states (e.g., 10,000–4000 cm⁻¹ range) .
  • Cross-reference with TG-DTA data to correlate structural changes with thermal events.

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved in mutation rate studies?

  • Methodological Answer :

  • Controlled Replicates : Use isogenic bacterial strains (e.g., Salmonella typhimurium RM820–RM822) to isolate variables .
  • Statistical Validation : Compare mutation rates under standardized conditions (e.g., RM822 shows 127 ± 7 mutations in nalidixate vs. 375 ± 22 in rifampicin) .
  • Mechanistic Analysis : Investigate DNA polymerase III editing subunit (dnaQ) interactions to explain resistance pathways.

Q. What strategies mitigate oxidative interference during thermal decomposition studies of nalidixate complexes?

  • Methodological Answer :

  • Atmosphere Control : Conduct TG-DTA in inert gas (e.g., N₂) to suppress oxidation artifacts observed in air (e.g., exothermic peaks at 935 K) .
  • Kinetic Modeling : Apply the Kissinger method to differentiate dehydration (endothermic) from oxidative decomposition (exothermic) .

Q. How does the coordination geometry of lanthanide-nalidixate complexes influence their physicochemical properties?

  • Methodological Answer :

  • Spectroscopic Probes : Use DR spectra to confirm 7-coordinate geometry (e.g., La³⁺ vs. Sm³⁺) and ligand field effects .
  • Comparative Analysis : Contrast with carboxylate complexes (e.g., ketoprofen) to identify nalidixate-specific bonding patterns .

Methodological Guidelines

  • Data Integrity : Archive raw TG-DTA curves and spectral datasets for peer validation .
  • Ethical Reporting : Disclose conflicts between observed and theoretical mass losses (e.g., ±5% tolerance in decomposition steps) .
  • Safety Compliance : Adopt OSHA/NIOSH exposure limits and emergency protocols for chemical handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalidixate sodium
Reactant of Route 2
Nalidixate sodium

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